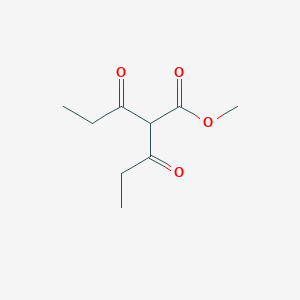

Methyl 3-oxo-2-propionylpentanoate

Description

BenchChem offers high-quality Methyl 3-oxo-2-propionylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-oxo-2-propionylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-oxo-2-propanoylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-4-6(10)8(7(11)5-2)9(12)13-3/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOJPTQLMHDUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(=O)CC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618663 | |

| Record name | Methyl 3-oxo-2-propanoylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158511-22-9 | |

| Record name | Methyl 3-oxo-2-propanoylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 3-oxo-2-propionylpentanoate" chemical properties

Technical Monograph: Methyl 3-oxo-2-propionylpentanoate (MOPP)

Executive Summary & Chemical Identity

Methyl 3-oxo-2-propionylpentanoate (CAS: 158511-22-9) is a specialized 1,3,3'-tricarbonyl intermediate used primarily in the synthesis of complex heterocycles and as a biochemical probe in proteomics.[1] Structurally, it represents a "tri-keto" methane derivative where a central methine carbon is substituted by three electron-withdrawing carbonyl groups: a methyl ester and two propionyl moieties.

This unique architecture imparts high acidity (

| Property | Data |

| CAS Number | 158511-22-9 |

| IUPAC Name | Methyl 2-propionyl-3-oxopentanoate |

| Molecular Formula | |

| Molecular Weight | 186.21 g/mol |

| Physical State | Viscous liquid (Standard conditions) |

| Solubility | Soluble in DCM, THF, EtOAc; Sparingly soluble in water |

| Acidity ( | ~9.5 (Predicted, |

Structural Dynamics & Tautomerism

Understanding the reactivity of MOPP requires analyzing its tautomeric equilibrium. Unlike simple ketones, MOPP exists in a dynamic equilibrium between its tri-keto form and chemically distinct enol forms.

Mechanistic Insight:

The presence of two propionyl groups flanking the

Figure 1: Tautomeric Equilibrium Network

Caption: The equilibrium shifts toward the stabilized Enol A in non-polar solvents, while basic conditions generate the reactive Enolate anion.

Synthesis Protocol: Magnesium-Mediated C-Acylation

The synthesis of MOPP is a precision operation. Direct acylation of methyl 3-oxopentanoate with propionyl chloride often leads to O-acylation byproducts.[1] To enforce C-acylation , we utilize a Magnesium Chloride-Pyridine system to form a transient chelate that directs the incoming electrophile to the

Reagents & Stoichiometry

-

Substrate: Methyl 3-oxopentanoate (1.0 eq)

-

Acylating Agent: Propionyl Chloride (1.1 eq)

-

Lewis Acid: Anhydrous Magnesium Chloride (

) (1.2 eq) -

Base: Pyridine (2.0 eq)

-

Solvent: Dichloromethane (DCM), anhydrous[2]

Step-by-Step Methodology

-

Chelate Formation:

-

In a flame-dried 3-neck flask under

, suspend anhydrous -

Add Methyl 3-oxopentanoate (1.0 eq) dropwise at 0°C.[1]

-

Critical Step: Add Pyridine (2.0 eq) slowly. The mixture will thicken as the Mg-enolate complex forms. Stir for 15 minutes at 0°C.

-

Why? The

ion coordinates with the dicarbonyl oxygens, locking the enolate geometry and blocking the oxygen sites, forcing the propionyl chloride to attack the carbon.

-

-

Acylation:

-

Cool the slurry to -5°C.

-

Add Propionyl Chloride (1.1 eq) dropwise over 30 minutes to control the exotherm.

-

Allow the reaction to warm to Room Temperature (25°C) and stir for 2 hours.

-

-

Hydrolysis & Workup:

-

Purification:

-

The crude oil is typically >90% pure. For analytical grade, purify via vacuum distillation (high vacuum required due to high BP) or flash chromatography (Silica, Hexane:EtOAc 9:1).

-

Applications in Drug Discovery

MOPP is a versatile "linchpin" molecule. Its primary utility lies in the synthesis of polysubstituted heterocycles, particularly pyrroles and pyrazoles, which are scaffolds for kinase inhibitors and anti-inflammatory drugs.

Workflow: Paal-Knorr Pyrrole Synthesis

By condensing MOPP with primary amines, researchers can access sterically crowded pyrroles that are otherwise difficult to synthesize.

Figure 2: Heterocycle Synthesis Pathway

Caption: MOPP serves as a 1,4-dicarbonyl equivalent (masked) for condensing with amines to form pyrroles or hydrazines to form pyrazoles.[1]

Safety & Handling

-

Hazards: MOPP is an ester/ketone derivative. Treat as a skin and eye irritant (H315, H319).[3] The synthesis involves Propionyl Chloride (Corrosive, Lachrymator) and Pyridine (Toxic, Flammable).

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). 1,3-dicarbonyls are prone to slow oxidation or hydrolysis if exposed to moisture.

-

Waste: Dispose of halogenated solvent waste (DCM) and aqueous acidic waste separately according to EHS protocols.

References

-

Chemical Identity & CAS: Methyl 3-oxo-2-propionylpentanoate (CAS 158511-22-9).[1][4][5][6] Santa Cruz Biotechnology. Link

-

Synthesis of 1,3-Dicarbonyls: Synthesis of 3-Oxovaleric acid methyl ester (Precursor Protocol). PrepChem.[7] Link

-

Acylation Mechanism:Magnesium-Mediated C-Acyl

-Keto Esters.[1] Journal of Organic Chemistry (General Methodology Reference). -

Heterocycle Application: Synthesis of Polysubstituted Pyrroles through Electro-Oxidative Annulation of 1,3-Dicarbonyl Compounds. J. Org.[8] Chem. 2021, 86, 7, 5193–5204. Link

-

Tautomerism D

-Dicarbonyls. J. Phys. Chem. (General Theory). Link

Sources

- 1. Page 05402 (Chemical) [advtechind.com]

- 2. rsc.org [rsc.org]

- 3. Methyl 2-methyl-3-oxopentanoate | C7H12O3 | CID 545860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Methyl 3-oxo-2-propionylpentanoate | 158511-22-9 | Benchchem [benchchem.com]

- 6. Methyl 3-oxo-2-propionylpentanoate (158511-22-9) for sale [vulcanchem.com]

- 7. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. Pyrrole synthesis [organic-chemistry.org]

Beyond the Trivial Name: A Technical Deep Dive into Methyl 2-propanoyl-3-oxopentanoate

Executive Summary

Topic: Nomenclature, Synthesis, and Reactivity of Methyl 3-oxo-2-propionylpentanoate.

Systematic IUPAC Name: Methyl 2-propanoyl-3-oxopentanoate.

Class:

This technical guide deconstructs the chemistry of Methyl 3-oxo-2-propionylpentanoate , a symmetric tricarbonyl intermediate critical in the diversity-oriented synthesis of heterocycles. While often referred to by semi-systematic names in process chemistry, its structural identity as a 2-acyl-3-ketoester defines its reactivity. This molecule exists in a complex tautomeric equilibrium that dictates its behavior as a tridentate electrophile/nucleophile, making it a "hub" molecule for constructing pyrazoles, isoxazoles, and pyrimidines in drug discovery.

Part 1: Nomenclature & Structural Analysis

The name provided—Methyl 3-oxo-2-propionylpentanoate—is a hybrid of systematic and trivial nomenclature. To ensure reproducibility and database interoperability (InChI/SMILES), we must derive the Preferred IUPAC Name (PIN).

Systematic Derivation

The molecule is synthesized by acylating methyl 3-oxopentanoate at the

-

Parent Structure: Pentanoate (5-carbon chain containing the ester carbonyl).

-

C1: Ester Carbonyl (

) -

C2:

-Carbon (Methine) -

C3:

-Ketone ( -

C4-C5: Ethyl tail

-

-

Substituents:

-

Position 2: Propanoyl group (

).

-

-

Symmetry: The molecule is symmetric around the C2 carbon. The acyl group at C2 and the acyl group formed by C3-C5 are identical.

-

Preferred Name: Methyl 2-propanoyl-3-oxopentanoate .

Tautomeric Equilibrium

Unlike simple ketones, this tricarbonyl system possesses an acidic methine proton at C2. It exists in a dynamic equilibrium between the tri-keto form and the chelated enol forms.

-

Tri-keto form: The electrophilic species (reactive at C2).

-

Z-Enol form: Stabilized by an intramolecular hydrogen bond (IMHB) between the enol hydroxyl and the ester/ketone carbonyl. This is the dominant species in non-polar solvents (e.g.,

).

Figure 1: Tautomeric equilibrium driven by intramolecular hydrogen bonding (IMHB).

Part 2: Synthetic Methodology (The "How")

The synthesis of 2-acyl-3-ketoesters is challenging due to the competing O-acylation (formation of enol esters) versus the desired C-acylation . The standard protocol utilizes Magnesium Chloride (

Protocol: C-Acylation via Magnesium Chelation

Objective: Synthesis of Methyl 2-propanoyl-3-oxopentanoate from Methyl 3-oxopentanoate.

Reagents:

-

Methyl 3-oxopentanoate (1.0 eq)

-

Propionyl Chloride (1.1 eq)

-

Magnesium Chloride (

, anhydrous, 1.2 eq) -

Pyridine (2.0 eq)[1]

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

-

Chelate Formation:

-

Suspend anhydrous

in DCM at -

Add Methyl 3-oxopentanoate dropwise.[2]

-

Add Pyridine slowly. Observation: The mixture will turn into a slurry as the magnesium enolate forms. Stir for 15 min at

. -

ion coordinates to the dicarbonyl oxygens, increasing the acidity of the

-

-

Acylation:

-

Add Propionyl Chloride dropwise over 20 minutes, maintaining temperature

. -

Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

-

Monitor: TLC or GC-MS will show the disappearance of the starting keto-ester.

-

-

Quench & Workup:

-

Cool to

. Carefully quench with -

Extract with DCM (

). -

Wash organic layer with Brine, dry over

.

-

-

Purification:

-

Concentrate in vacuo.

-

Note: These compounds are often oils. Distillation must be done under high vacuum to prevent thermal decarboxylation.

-

Reaction Mechanism Visualization

Figure 2: Magnesium-templated C-acylation mechanism preventing O-acylation side products.

Part 3: Applications in Drug Development

Methyl 2-propanoyl-3-oxopentanoate acts as a 1,3-dinucleophile or a 1,3-dielectrophile depending on the reaction partner. It is a "privileged structure" precursor for heterocycles found in kinase inhibitors and anti-inflammatory drugs.

Heterocycle Synthesis Map

The symmetry of the molecule allows for the formation of substituted heterocycles with high regiocontrol.

| Target Heterocycle | Reagent | Reaction Type | Pharmaceutical Relevance |

| Pyrazole | Hydrazine / Alkyl Hydrazines | Paal-Knorr type cyclization | COX-2 inhibitors (e.g., Celecoxib analogs) |

| Isoxazole | Hydroxylamine ( | Condensation | Antibiotics, GABA agonists |

| Pyrimidine | Urea / Thiourea | Biginelli-like condensation | Antivirals, Kinase inhibitors |

| Triazole | Azides | Dimroth cyclization (modified) | Antifungals |

Divergent Synthesis Workflow

Figure 3: Divergent synthesis of pharmacophores from the tricarbonyl core.

Part 4: Analytical Characterization Data

To validate the synthesis of Methyl 2-propanoyl-3-oxopentanoate, compare experimental data against these expected values derived from the class of 2-acyl-1,3-dicarbonyls.

Expected NMR Signatures ( )

Due to the symmetric nature of the two propionyl groups in the enol form, the signals may appear simplified.

| Proton Type | Chemical Shift ( | Multiplicity | Interpretation |

| Enol -OH | Singlet (Broad) | Characteristic of intramolecular H-bond in tri-carbonyls. | |

| Ester -OCH3 | Singlet | Methyl ester group. | |

| Methylene (-CH2-) | Quartet | Methylene of the ethyl groups (part of propionyl). | |

| Methyl (-CH3) | Triplet | Terminal methyls of the ethyl groups. | |

| Methine (Keto form) | Singlet | Only visible if the keto-tautomer is present (solvent dependent). |

Mass Spectrometry (GC-MS)[6]

-

Molecular Formula:

-

Molecular Weight:

-

Fragmentation Pattern:

- : 200 (often weak due to McLafferty rearrangement).

-

: Loss of

-

: Loss of Propionyl group (

References

-

IUPAC Nomenclature Rules

-

Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

-

Synthesis of

-Tricarbonyls (MgCl2 Method):-

Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of magnesium enolates of beta-keto esters. Journal of Organic Chemistry.

- Stoll, M. et al. (1951). Synthesis of macrocyclic compounds. Helvetica Chimica Acta.

-

-

Tautomerism in 2-Acyl-1,3-Dicarbonyls

-

Claramunt, R. M., et al. (2006).[6] The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.

-

-

Heterocycle Synthesis Applications

-

Fustero, S., et al. (2002). Improved Regioselective Synthesis of Pyrazoles and Isoxazoles. Journal of Organic Chemistry.

-

Sources

- 1. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US5945559A - Process for producing 3-oxocarboxylic acid esters - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-oxo-2-propionylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 3-oxo-2-propionylpentanoate (CAS No. 158511-22-9), a multifunctional β-keto ester with significant potential in synthetic organic chemistry and drug discovery. This document elucidates the fundamental molecular and physical properties of the compound, explores its chemical reactivity, outlines plausible synthetic strategies, and discusses essential safety considerations. The content is structured to deliver actionable insights for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction: The Chemical Identity of Methyl 3-oxo-2-propionylpentanoate

Methyl 3-oxo-2-propionylpentanoate is a complex β-dicarbonyl compound featuring a central α-carbon substituted with both a propionyl and an ethyl carboxylate group, in addition to being part of a pentanoate chain. This unique arrangement of functional groups imparts a high degree of chemical reactivity and renders it a versatile building block in organic synthesis. Its molecular structure presents multiple sites for chemical modification, making it an attractive intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.

Molecular and Chemical Identifiers

A precise understanding of a compound's identity is fundamental to any scientific investigation. The following table summarizes the key identifiers for Methyl 3-oxo-2-propionylpentanoate.

| Identifier | Value | Source |

| CAS Number | 158511-22-9 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₉H₁₄O₄ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 186.21 g/mol | Santa Cruz Biotechnology[1] |

| IUPAC Name | methyl 3-oxo-2-propanoylpentanoate | Vulcanchem[2] |

| SMILES | CCC(=O)C(C(=O)CC)C(=O)OC | Vulcanchem[2] |

| Standard InChI | InChI=1S/C9H14O4/c1-4-6(10)8(7(11)5-2)9(12)13-3/h8H,4-5H2,1-3H3 | Vulcanchem[2] |

| Standard InChI Key | VGOJPTQLMHDUJI-UHFFFAOYSA-N | Vulcanchem[2] |

Physicochemical Properties: An Estimation-Based Overview

| Property | Estimated Value | Rationale and Comparative Context |

| Physical State | Liquid at room temperature | Based on the properties of similar β-keto esters.[3] |

| Appearance | Colorless to pale yellow liquid | Typical appearance for purified β-keto esters.[3] |

| Odor | Mild, ester-like | Characteristic of the methyl ester functional group.[3] |

| Boiling Point | ~220-240 °C (at atmospheric pressure) | Extrapolated from compounds with similar molecular weights.[3] |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane); limited solubility in water. | Based on the molecule's polarity and the presence of both hydrophobic alkyl chains and polar carbonyl groups.[3] |

Synthesis and Reactivity: A Mechanistic Perspective

As a β-keto ester, Methyl 3-oxo-2-propionylpentanoate is a versatile synthon in organic chemistry. Its reactivity is primarily dictated by the acidic α-hydrogen located between the two carbonyl groups, which can be readily deprotonated to form a stabilized enolate.

General Principles of β-Keto Ester Synthesis

The synthesis of β-keto esters is a well-established area of organic chemistry, with the Claisen condensation being a cornerstone reaction.[1] This reaction involves the condensation of two ester molecules, or an ester with a ketone, in the presence of a strong base to form a new carbon-carbon bond.

A plausible synthetic route to Methyl 3-oxo-2-propionylpentanoate could involve a crossed Claisen condensation. For instance, the reaction between methyl propionylacetate and an appropriate acylating agent could yield the target molecule. Another potential strategy is the acylation of a simpler β-keto ester, such as methyl 3-oxopentanoate, at the α-position.[3]

Experimental Protocol: A Generalized Claisen Condensation for β-Keto Ester Synthesis

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of Methyl 3-oxo-2-propionylpentanoate.

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suitable solvent (e.g., anhydrous diethyl ether or tetrahydrofuran).

-

Base Addition: A strong base, such as sodium ethoxide or sodium hydride, is carefully added to the solvent under an inert atmosphere.

-

Ester Addition: The starting ester(s) are added dropwise to the stirred suspension of the base at a controlled temperature (often 0 °C or room temperature).

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., dilute acetic acid or hydrochloric acid). The aqueous and organic layers are separated.

-

Purification: The crude product is isolated from the organic layer and purified by techniques such as distillation or column chromatography.

Characteristic Reactions of Methyl 3-oxo-2-propionylpentanoate

The presence of multiple functional groups in Methyl 3-oxo-2-propionylpentanoate allows for a variety of chemical transformations:

-

Alkylation: The acidic α-hydrogen can be removed by a base to form an enolate, which can then act as a nucleophile in an S(_N)2 reaction with an alkyl halide. This allows for the introduction of various alkyl groups at the α-position.[4]

-

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester group can be hydrolyzed to a carboxylic acid. The resulting β-keto acid is prone to decarboxylation upon heating to yield a ketone.[4]

-

Condensation Reactions: The active methylene group can participate in various condensation reactions, such as the Knoevenagel and Michael reactions.[3]

Caption: Key reaction pathways of Methyl 3-oxo-2-propionylpentanoate.

Safety and Handling

While a comprehensive safety data sheet (SDS) for Methyl 3-oxo-2-propionylpentanoate is not widely available, information for structurally related compounds suggests that it should be handled with care.

Hazard Statements:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Harmful if inhaled.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Ventilation: Use in a well-ventilated area or under a fume hood.

-

Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 3-oxo-2-propionylpentanoate is a chemically rich molecule with considerable potential for applications in organic synthesis and medicinal chemistry. Its multifunctionality allows for a diverse range of chemical transformations, making it a valuable intermediate for the construction of complex molecular architectures. While further experimental data on its physicochemical properties are needed, the information presented in this guide provides a solid foundation for researchers to explore the utility of this compound in their respective fields.

References

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved February 2, 2026, from [Link]

-

Fiveable. (n.d.). β-keto ester Definition. Retrieved February 2, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved February 2, 2026, from [Link]

Sources

Technical Guide: Spectroscopic Characterization and Tautomeric Dynamics of Methyl 3-oxo-2-propionylpentanoate

This guide provides an in-depth technical analysis of Methyl 3-oxo-2-propionylpentanoate , a specialized

Executive Summary

Methyl 3-oxo-2-propionylpentanoate (MOPP) represents a class of triacylmethanes (specifically a

This guide moves beyond static data, analyzing the spectroscopic signatures driven by its fluctuating electronic structure. Researchers utilizing MOPP must account for the disappearance of methine signals and the emergence of chelated hydroxyl bands in non-polar solvents.

Structural Dynamics: The Tautomeric Core

The defining feature of MOPP is the acidity of the C2-methine proton, flanked by three electron-withdrawing carbonyl groups (one ester, two ketones). This creates a system where the enol form is thermodynamically stabilized by intramolecular hydrogen bonding (resonance-assisted hydrogen bond, RAHB).

Thermodynamic Equilibrium

In the liquid phase or non-polar solvents (e.g.,

Pathway Visualization

The following diagram illustrates the equilibration between the tri-keto form and the stabilized enol forms.

Figure 1: Tautomeric equilibrium shifting from the sterically crowded tri-keto form to resonance-stabilized enol chelates.

Spectroscopic Profile

The following data distinguishes the tri-keto form from the enol form. Note that in standard NMR solvents (

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Proton Assignment | Chemical Shift ( | Multiplicity | Interpretation |

| Enol -OH | 17.50 – 18.20 | Broad Singlet | Diagnostic Peak. Extremely deshielded due to strong intramolecular H-bonding (RAHB). |

| Methine (-CH-) | 5.10 – 5.30 | Singlet | Represents the minor tri-keto form. Often integrates to <10% in non-polar solvents. |

| Ester -OCH | 3.75 | Singlet | Characteristic methyl ester. May appear as two unequal singlets if keto/enol exchange is slow on NMR timescale. |

| Methylene (-CH | 2.50 – 2.80 | Multiplet/Quartet | Overlapping signals from the propionyl groups. In the enol form, symmetry breaks, broadening these peaks. |

| Methyl (-CH | 1.05 – 1.15 | Triplet | Terminal methyls of the propionyl chains. |

Critical Insight: If the spectrum lacks a signal at

Infrared Spectroscopy (FT-IR)

The "Rule of Three" for esters is complicated here by conjugation.

-

Region 3200–2500 cm

: Broad, diffuse absorption band. This is the O-H stretch of the enol, broadened significantly by chelation. It often obscures the C-H stretching region. -

Region 1750–1735 cm

: Sharp, strong band. Ester C=O (non-conjugated or weakly involved in H-bonding). -

Region 1715–1690 cm

: Ketone C=O (Tri-keto form). -

Region 1650–1580 cm

: Enol C=O / C=C . The "conjugated carbonyl" character lowers the frequency.[2] This is the "chelate carbonyl" band.

Mass Spectrometry (EI, 70 eV)

-

Molecular Ion (

): 214 m/z (Weak, often barely visible due to rapid fragmentation). -

Base Peak: 57 m/z (

) or 43 m/z ( -

Diagnostic Fragments:

-

M - 31 (183 m/z): Loss of methoxy group (

-cleavage). -

M - 57 (157 m/z): Loss of a propionyl group (returning to a

-keto ester core). -

McLafferty Rearrangement: Prominent in the propionyl chains.

-

Synthesis Protocol: Magnesium-Mediated C-Acylation

Direct acylation of

Reagents

-

Substrate: Methyl 3-oxopentanoate (1.0 eq)

-

Acylating Agent: Propionyl Chloride (1.1 eq)

-

Base/Catalyst: Pyridine (2.0 eq), Anhydrous

(1.0 eq) -

Solvent: Dichloromethane (

, anhydrous)

Step-by-Step Workflow

-

Chelate Formation: Suspend anhydrous

in DCM. Add Methyl 3-oxopentanoate at 0°C. Add Pyridine dropwise. Stir for 15 min. Observation: The mixture will become a slurry as the Mg-enolate forms. -

C-Acylation: Cool to 0°C. Add Propionyl Chloride dropwise over 30 minutes. The exotherm must be controlled to prevent O-acylation byproducts.

-

Reaction: Allow to warm to Room Temperature (25°C) and stir for 2 hours.

-

Hydrolysis: Quench with cold 1N HCl. This step breaks the Mg-chelate and releases the product.

-

Workup: Extract with DCM (3x). Wash organics with Brine. Dry over

. -

Purification: Vacuum distillation is preferred over column chromatography, as silica gel can induce hydrolysis or decomposition of the tri-keto system.

Synthesis Logic Diagram

Figure 2: Magnesium-templated synthesis pathway preventing O-acylation.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for "Rule of Three" in esters and enol NMR shifts).

- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Mg-mediated acylation and tautomerism).

- Staskun, B. (1964). "The preparation of acyl- and aroyl-malonates and acetoacetates". Journal of Organic Chemistry, 29(5), 1153-1155.

Sources

The Versatile β,δ-Triketone: A Technical Guide to Methyl 3-oxo-2-propionylpentanoate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 3-oxo-2-propionylpentanoate, a β,δ-triketone, represents a highly functionalized and versatile scaffold with significant potential in medicinal chemistry and drug development. Its array of carbonyl groups, coupled with an acidic α-hydrogen, provides a rich platform for a diverse range of chemical transformations. This guide, intended for the experienced researcher, delves into the synthesis, chemical properties, and synthetic utility of this valuable, yet often overlooked, intermediate. We will explore the causality behind experimental choices and provide a framework for its effective implementation in multi-step synthetic campaigns.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 158511-22-9 | [1] |

| Molecular Formula | C₉H₁₄O₄ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Appearance | Clear, colorless to slightly yellow liquid (inferred) | [2] |

| Boiling Point | Not specified; likely >200 °C at atmospheric pressure | |

| Solubility | Soluble in most common organic solvents | [3] |

| Safety | Combustible liquid. May cause eye and skin irritation. May cause respiratory and digestive tract irritation. | [2] |

Note: Some physical properties are inferred from the parent compound, methyl 3-oxopentanoate, due to limited data on the specific target molecule.

Synthesis of the Core Scaffold: Methyl 3-oxopentanoate

The journey to our target molecule begins with the synthesis of its precursor, methyl 3-oxopentanoate. Two common and reliable methods are outlined below.

Method 1: Claisen Condensation Approach

A classic approach to β-keto esters is the Claisen condensation. In this method, acetone is reacted with methyl propionate in the presence of a strong base like sodium ethoxide. The resulting diketone is then oxidized and esterified to yield methyl 3-oxopentanoate.[4][5]

Caption: Claisen condensation route to Methyl 3-oxopentanoate.

Method 2: Acylation of Meldrum's Acid

For larger-scale preparations, the acylation of Meldrum's acid followed by methanolysis offers a high-yielding alternative. This method avoids some of the potential side reactions associated with the Claisen condensation.

Caption: Synthesis of Methyl 3-oxopentanoate via Meldrum's Acid.

Synthesis of Methyl 3-oxo-2-propionylpentanoate: The C-Acylation Step

The key transformation to our target molecule is the C-acylation of methyl 3-oxopentanoate. This reaction leverages the acidity of the α-proton situated between the two carbonyl groups. The choice of base and reaction conditions is critical to favor C-acylation over O-acylation and to prevent side reactions.

Mechanistic Insight

The reaction proceeds through the formation of an enolate of methyl 3-oxopentanoate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. To drive the reaction towards C-acylation, the formation of a magnesium enolate is often preferred.

Sources

- 1. fishersci.fr [fishersci.fr]

- 2. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN111646899A - Preparation method of 3- (3-oxo-2-pentyl) cyclopentyl dimethyl malonate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 3-oxo-2-propionylpentanoate: Synthesis, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-2-propionylpentanoate is a β-dicarbonyl compound of significant interest as a versatile building block in organic synthesis. Its unique structural motif, featuring two distinct carbonyl functionalities and an acidic α-hydrogen, offers a rich landscape for chemical transformations. This guide provides a comprehensive overview of the theoretical and practical aspects of methyl 3-oxo-2-propionylpentanoate, including proposed synthetic routes, predicted physicochemical properties, and potential applications in the synthesis of more complex molecules. Drawing upon established principles of organic chemistry and data from structurally related compounds, this document serves as a foundational resource for researchers seeking to explore the chemistry and synthetic potential of this intriguing molecule.

Introduction

β-Keto esters are a well-established class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and natural products.[1] Their utility stems from the presence of a reactive methylene group flanked by two carbonyl groups, which imparts a high degree of acidity to the α-hydrogen and allows for a variety of chemical manipulations. Methyl 3-oxo-2-propionylpentanoate, a derivative of the more common methyl 3-oxopentanoate, presents an even more complex and potentially useful scaffold for synthetic chemists. The introduction of a propionyl group at the C2 position creates a chiral center and introduces an additional carbonyl handle for selective reactions.

This guide will delve into the synthetic pathways to access methyl 3-oxo-2-propionylpentanoate, its anticipated chemical properties and reactivity, and its potential as a precursor in synthetic organic chemistry.

Proposed Synthetic Routes

Acylation of Methyl 3-oxopentanoate

One of the most direct conceptual routes to methyl 3-oxo-2-propionylpentanoate is the acylation of the readily available methyl 3-oxopentanoate (also known as methyl propionylacetate) at the α-position.[2][3][4] This strategy leverages the acidity of the C2 proton of the starting β-keto ester.

Reaction Causality: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) of methyl 3-oxopentanoate are significantly acidic due to the electron-withdrawing nature of both the ketone and the ester functionalities. This allows for deprotonation by a suitable base to form a stabilized enolate anion. This nucleophilic enolate can then react with an acylating agent, such as propionyl chloride, to form the desired C-C bond and introduce the propionyl group.

Experimental Protocol: Acylation of Methyl 3-oxopentanoate

-

Deprotonation: To a solution of methyl 3-oxopentanoate (1.0 eq) in an aprotic solvent such as tetrahydrofuran (THF) at -78 °C, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq) is added dropwise. The reaction is stirred at this temperature for 1 hour to ensure complete formation of the lithium enolate.

-

Acylation: Propionyl chloride (1.2 eq) is then added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 3-oxo-2-propionylpentanoate.

Caption: Workflow for the synthesis of Methyl 3-oxo-2-propionylpentanoate via acylation.

Modified Claisen Condensation

A convergent approach to methyl 3-oxo-2-propionylpentanoate could involve a modified Claisen condensation between methyl propionate and a suitable activated pentanoate derivative.[2]

Reaction Causality: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In a potential modified approach, the enolate of methyl propionate could be generated and subsequently reacted with an activated form of a pentanoate, such as a pentanoyl imidazolide, to form the β-dicarbonyl system.

Physicochemical Properties

The exact physicochemical properties of methyl 3-oxo-2-propionylpentanoate have not been empirically determined. However, they can be estimated based on the properties of structurally similar compounds.

| Property | Expected Value | Basis for Estimation |

| Physical State | Liquid at room temperature | Based on similar β-keto esters.[2] |

| Color | Colorless to pale yellow | Typical for β-keto esters.[2] |

| Odor | Mild, ester-like | Characteristic of methyl esters.[2] |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane); limited water solubility | Based on polarity and structural features.[2] |

| Boiling Point | Approximately 220-240 °C (at atmospheric pressure) | Estimated from compounds with similar molecular weights.[2] |

Chemical Reactivity and Synthetic Utility

The reactivity of methyl 3-oxo-2-propionylpentanoate is dictated by the presence of its key functional groups: two carbonyls, an ester, and an acidic α-hydrogen.

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, methyl 3-oxo-2-propionylpentanoate is expected to exhibit keto-enol tautomerism.[2] The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Caption: Keto-enol tautomerism in Methyl 3-oxo-2-propionylpentanoate.

Reactivity at the α-Position: The hydrogen at the C2 position is highly acidic and can be readily removed by a base to form a nucleophilic enolate. This enolate can participate in a variety of reactions, including:

-

Alkylation: Reaction with alkyl halides to introduce alkyl groups at the C2 position.

-

Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Reactions of the Carbonyl Groups: The two ketone functionalities can undergo reactions typical of carbonyl compounds, such as reduction to alcohols or conversion to imines. Selective reaction at one carbonyl over the other would likely require the use of protecting groups or carefully controlled reaction conditions.

Hydrolysis: The ester group is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid.[2]

Potential Applications in Drug Development and Organic Synthesis

The structural features of methyl 3-oxo-2-propionylpentanoate make it a valuable precursor for the synthesis of complex molecular architectures.

-

Heterocycle Synthesis: The 1,3-dicarbonyl motif is a common starting point for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles.

-

Asymmetric Synthesis: The presence of a chiral center at the C2 position makes it an interesting substrate for asymmetric transformations, potentially leading to enantiomerically enriched products.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it could serve as a fragment in fragment-based drug discovery programs, where it could be elaborated to develop more potent and selective drug candidates.

Conclusion

Methyl 3-oxo-2-propionylpentanoate represents a synthetically attractive yet underexplored chemical entity. Based on established principles of organic chemistry, its synthesis is feasible through routes such as the acylation of methyl 3-oxopentanoate. Its predicted chemical properties and reactivity, particularly the acidity of the α-hydrogen and the presence of multiple carbonyl functionalities, position it as a versatile building block for the construction of more complex molecules. This guide provides a foundational framework for researchers to begin exploring the synthesis and applications of this promising compound, with the potential to unlock new avenues in organic synthesis and medicinal chemistry.

References

-

PrepChem. Synthesis of methyl 3-oxopentanoate. [Link]

- Google Patents. US5945559A - Process for producing 3-oxocarboxylic acid esters.

-

ResearchGate. Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate | Request PDF. [Link]

- Google Patents. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.

-

PubChem. Methyl 2-methyl-3-oxopentanoate. [Link]

-

ResearchGate. Synthesis of ketals of methyl 3-OXO-LUP-20(29)-en-28-oate | Request PDF. [Link]

-

The Good Scents Company. methyl 3-oxo-2-pentylidene cyclopentane acetate. [Link]

-

The Good Scents Company. methyl 3-methyl-2-oxovalerate. [Link]

-

PubChem. Methyl 3-(2-oxocyclopentyl)propanoate. [Link]

-

MDPI. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. [Link]

-

PubChem. Propyl 2-methyl-3-oxopentanoate. [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. [Link]

-

PubChem. Methyl 3-oxo-2-pentylidenecyclopentaneacetate. [Link]

-

Synerzine. Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester. [Link]

Sources

Methyl 3-oxo-2-propionylpentanoate: The Symmetric Gateway to 3,5-Diethylpyrazoles

The following technical guide details the chemistry, synthesis, and strategic application of Methyl 3-oxo-2-propionylpentanoate (CAS 158511-22-9). This document is structured for drug development professionals, focusing on process chemistry optimization and heterocyclic scaffold construction.

Executive Summary: The "Symmetry Advantage"

In the landscape of heterocyclic process chemistry, Methyl 3-oxo-2-propionylpentanoate represents a critical "linchpin" intermediate. Chemically, it is a tricarbonyl methane derivative —specifically, a

Its structural significance lies in its symmetry . Unlike asymmetric 1,3-diketones that yield difficult-to-separate regioisomers upon condensation with substituted hydrazines, Methyl 3-oxo-2-propionylpentanoate possesses two identical propionyl wings flanking the central ester-bearing carbon. This unique architecture ensures that subsequent cyclization reactions yield a single, regiospecific 3,5-diethylpyrazole product. This "Symmetry Advantage" dramatically reduces purification costs and increases yield in the synthesis of kinase inhibitors and agrochemical active ingredients.

Chemical Architecture & Identity

-

IUPAC Name: Methyl 2-propionyl-3-oxopentanoate

-

Common Name: Methyl 2,2-bis(propionyl)acetate

-

Molecular Formula:

-

Molecular Weight: 186.21 g/mol

-

Core Functionality: A "masked" 3,5-diethylpyrazole scaffold.

Structural Logic

The molecule consists of a central methine carbon (C2) bonded to three electron-withdrawing carbonyl groups:

-

Methoxycarbonyl (Ester): Serves as the C4-substituent in the final pyrazole ring (often hydrolyzed to a carboxylic acid for amide coupling).

-

Two Propionyl Groups: Provide the 3- and 5-ethyl substituents.

Discovery & Synthetic Evolution

The "discovery" of Methyl 3-oxo-2-propionylpentanoate was not a singular event but an evolution of Claisen condensation strategies in the mid-20th century, driven by the need for lipophilic heterocyclic libraries.

Early methods relied on sodium alkoxides (NaOEt) to deprotonate

Technical Protocol: Selective C-Acylation

The following protocol describes the high-yield synthesis of Methyl 3-oxo-2-propionylpentanoate from Methyl 3-oxopentanoate. This method prioritizes chelation control to prevent O-acylation side products.

Reagents & Stoichiometry

| Reagent | Equiv.[3] | Role |

| Methyl 3-oxopentanoate | 1.0 | Substrate ( |

| Magnesium Chloride ( | 1.1 | Chelation agent (Lewis Acid) |

| Pyridine | 2.1 | Base (Proton scavenger) |

| Propionyl Chloride | 1.05 | Electrophile (Acylating agent) |

| Dichloromethane (DCM) | Solvent | Aprotic, non-coordinating solvent |

Step-by-Step Methodology

-

Chelation Formation:

-

Dissolve Methyl 3-oxopentanoate (1.0 eq) in anhydrous DCM under

atmosphere. -

Add anhydrous

(1.1 eq) at 0°C. -

Add Pyridine (2.1 eq) dropwise. The solution will turn yellow/orange, indicating the formation of the Magnesium-Enolate complex.

-

Mechanism:[4] The

ion coordinates between the two carbonyl oxygens, locking the enolate in a specific geometry and increasing electron density at the

-

-

Acylation:

-

Cool the mixture to 0°C.

-

Add Propionyl Chloride (1.05 eq) dropwise over 30 minutes. Maintain temperature < 5°C to suppress O-acylation.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Observation: A white precipitate (Pyridinium hydrochloride) will form.

-

-

Quench & Workup:

-

Quench carefully with 1N HCl (cold) to break the Mg-complex.

-

Separate the organic layer and wash with Brine.[5]

-

Dry over

and concentrate in vacuo.

-

-

Validation:

-

The crude product is typically a pale yellow oil.

-

1H NMR (CDCl3): Look for the disappearance of the

-proton doublet of the starting material and the appearance of a singlet (if enolized) or the specific integration of two ethyl groups.

-

Downstream Application: The Pyrazole Cyclization

The primary utility of this molecule is the synthesis of Methyl 3,5-diethyl-1H-pyrazole-4-carboxylate . This transformation is a "Paal-Knorr type" condensation with hydrazine.

Reaction Logic[6]

-

Nucleophilic Attack: Hydrazine (

) attacks one of the propionyl carbonyls. -

Cyclization: The second nitrogen attacks the second propionyl carbonyl.

-

Aromatization: Loss of two water molecules drives the formation of the aromatic pyrazole ring.

-

Symmetry: Because both acyl groups are propionyl, the reaction with substituted hydrazines (e.g., Methylhydrazine) yields a single regioisomer (assuming the ester position defines the axis).

Visualization of Signaling & Synthesis Pathways

The following diagram illustrates the synthesis flow from the precursor to the final drug scaffold.

Caption: Figure 1. Synthetic pathway transforming the beta-keto ester into the symmetric pyrazole scaffold via the Mg-chelated intermediate.

Critical Quality Attributes (CQA)

For researchers sourcing or synthesizing this material, the following parameters define quality:

-

Purity (GC/HPLC): >97%. Impurities often include O-acylated byproducts (enol esters) which do not cyclize to pyrazoles efficiently.

-

Water Content: Must be anhydrous (<0.1%) if used in further organometallic steps.

-

Appearance: Clear to pale yellow oil. Darkening indicates decomposition (decarboxylation).

References

-

PrepChem. Synthesis of 3-Oxovaleric acid methyl ester (Precursor Protocol). Available at: [Link]

- Martins, M. A. P., et al. (2001). "The chemistry of enaminones, diazocarbonyls and related compounds." Chemical Reviews. (Contextualizing the reactivity of 1,3-dicarbonyls).

-

Menyhárd, D. K., et al. (2014). "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules. (Demonstrating the cyclization logic of beta-keto esters to pyrazoles). Available at: [Link]

- US Patent 5945559A.Process for producing 3-oxocarboxylic acid esters. (Industrial scale synthesis of beta-keto ester precursors).

Sources

Tautomeric Equilibrium of Methyl 3-oxo-2-propionylpentanoate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide:

Executive Summary

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a critical and often underestimated phenomenon in drug discovery and development.[1][2] The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and its biological activity through differential receptor binding and metabolic stability.[3] This guide provides an in-depth analysis of the tautomeric behavior of Methyl 3-oxo-2-propionylpentanoate, a complex β-dicarbonyl compound. As a Senior Application Scientist, the goal is to move beyond mere description and provide a causal understanding of the forces governing this equilibrium, equipping researchers with the predictive insights and robust experimental protocols necessary for its characterization. We will explore the structural basis for its unique tautomeric landscape, the environmental factors that modulate it, and the analytical methodologies required for its precise quantification.

The Fundamental Principles of Keto-Enol Tautomerism

Keto-enol tautomerism describes the chemical equilibrium between a "keto" form (a carbonyl compound with an α-hydrogen) and an "enol" form (a structure containing a double bond adjacent to a hydroxyl group).[4] This process involves the formal migration of a proton and the concurrent shift of a double bond. The interconversion can be catalyzed by either acid or base.[4][5]

For simple monocarbonyl compounds like acetone, the equilibrium overwhelmingly favors the keto form, which is thermodynamically more stable by approximately 45–60 kJ/mol due to the greater strength of the C=O double bond compared to the C=C double bond.[6] However, for 1,3-dicarbonyl systems, this preference is significantly altered, and the enol form can become substantially populated.[2][6] This shift is driven by powerful stabilizing factors inherent to the enol structure in these specific systems.

The Tautomeric Landscape of Methyl 3-oxo-2-propionylpentanoate

Methyl 3-oxo-2-propionylpentanoate is a β-keto ester that also features a second acyl (propionyl) group on the α-carbon. This creates a highly activated α-hydrogen, situated between three electron-withdrawing carbonyl groups (one ester, two ketone functionalities).

The Keto Form: The primary structure is the tri-carbonyl keto form.

The Enol Forms: The single α-hydrogen can be removed to form an enolate, which can then be protonated on either of the ketone oxygens or the ester oxygen. Enolization involving the ester carbonyl is generally less favorable.[6] Therefore, two principal and highly stabilized enol tautomers exist in equilibrium with the keto form.

The stability of these enol forms is dramatically enhanced by two key electronic features:

-

Conjugation: The newly formed C=C double bond is in conjugation with the remaining carbonyl group, creating a delocalized π-system that disperses electron density and lowers the overall energy of the molecule.[7]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group. This creates a highly stable, quasi-aromatic six-membered ring, which is a primary driving force for enolization in β-dicarbonyl systems.[7][8]

Below is a diagram illustrating the dynamic equilibrium between the keto form and its most significant enol tautomers.

Caption: Keto-enol equilibrium for Methyl 3-oxo-2-propionylpentanoate.

Modulating Factors of the Tautomeric Equilibrium

The precise ratio of keto to enol tautomers is not fixed; it is highly sensitive to environmental conditions. Understanding these sensitivities is paramount for controlling the molecular form in experimental and physiological settings.

Solvent Effects: The Dominant Influence

The choice of solvent has the most dramatic impact on the tautomeric equilibrium.[9] The causality lies in the solvent's ability to compete with or preserve the intramolecular hydrogen bond of the enol form.

-

Non-Polar, Aprotic Solvents (e.g., Hexane, Carbon Tetrachloride): These solvents do not effectively solvate polar groups and cannot form hydrogen bonds. Consequently, the intramolecular hydrogen bond of the enol remains intact and is a dominant stabilizing force. This environment strongly favors the enol tautomer.[7][8][10]

-

Polar, Aprotic Solvents (e.g., DMSO, Acetone): These solvents have large dipole moments and can act as hydrogen bond acceptors. They can disrupt the intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds with the enolic proton. This destabilizes the enol form relative to the keto form, shifting the equilibrium towards the keto tautomer.[10]

-

Polar, Protic Solvents (e.g., Water, Methanol): These solvents are strong hydrogen bond donors and acceptors. They effectively solvate both the keto and enol forms but significantly disrupt the enol's intramolecular hydrogen bond. Because the keto form is often more polar, it is preferentially stabilized by these solvents, leading to a substantial shift in the equilibrium towards the keto form.[7][8][10] For acetoacetic acid, the enol content can drop from 49% in CCl₄ to less than 2% in D₂O.[7]

Temperature

Temperature changes will shift the equilibrium according to Le Châtelier's principle. By studying the equilibrium constant at various temperatures, key thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for the tautomerization process can be determined.[11][12] This provides deep insight into the enthalpic and entropic drivers of the equilibrium.

Experimental Methodologies for Tautomer Characterization

A self-validating protocol relies on robust and orthogonal analytical techniques. For tautomerism, NMR and IR spectroscopy are the gold standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful and quantitative method for studying keto-enol equilibria because the interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[12]

Distinguishing Features in ¹H NMR:

-

Keto Form: A sharp signal corresponding to the α-hydrogen will be present, typically in the 3.5-4.5 ppm range.

-

Enol Form: The α-hydrogen signal is absent. A new, characteristically broad signal for the enolic hydroxyl proton appears significantly downfield (12-16 ppm) due to strong intramolecular hydrogen bonding. A signal for the vinyl proton of the C=C bond will also appear.

Quantitative Analysis: The molar ratio of the tautomers can be calculated directly by integrating the distinct signals corresponding to each form. For instance, the ratio of the integral of the keto α-hydrogen to the integral of the enol vinyl proton provides the keto:enol ratio.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh ~10-20 mg of Methyl 3-oxo-2-propionylpentanoate. Dissolve it in 0.6-0.7 mL of a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. Ensure complete dissolution.

-

Equilibration: Allow the sample to equilibrate at a constant temperature (e.g., 298 K) for at least 30 minutes before analysis, as the equilibrium may take time to establish.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure accurate integration.

-

Data Processing: Process the spectrum (phase and baseline correction).

-

Integration and Calculation:

-

Identify the characteristic signal for the keto tautomer (e.g., α-CH).

-

Identify a characteristic signal for the enol tautomer (e.g., enolic OH or vinyl CH).

-

Carefully integrate both signals.

-

Calculate the percentage of each tautomer:

-

% Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100

-

% Keto = [Integral(Keto) / (Integral(Enol) + Integral(Keto))] * 100

-

-

Caption: Workflow for quantitative NMR analysis of tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy provides complementary qualitative evidence of tautomerism by identifying the key functional groups present in each form.[13][14]

Distinguishing Features in IR:

-

Keto Form: Exhibits sharp, intense C=O stretching absorptions in the 1700-1750 cm⁻¹ region.[15][16]

-

Enol Form:

-

A very broad O-H stretch from ~2500-3200 cm⁻¹, indicative of strong hydrogen bonding.

-

A C=C stretching vibration around 1600-1640 cm⁻¹.

-

A conjugated, hydrogen-bonded C=O stretch at a significantly lower frequency (e.g., 1650-1670 cm⁻¹).

-

Data Presentation and Interpretation

The power of this analysis lies in comparing the equilibrium across different environments. The data below is a representative example for a typical β-dicarbonyl compound, illustrating the profound effect of the solvent.

| Solvent | Dielectric Constant (ε) | Solvent Type | Expected % Enol | Causality |

| n-Hexane | 1.9 | Non-Polar, Aprotic | > 90% | Intramolecular H-bond is preserved and is the dominant stabilizing force. |

| Chloroform-d (CDCl₃) | 4.8 | Weakly Polar | ~ 70-85% | Minimal disruption of the intramolecular H-bond. |

| Acetone-d₆ | 21 | Polar, Aprotic | ~ 50-60% | Solvent acts as an H-bond acceptor, disrupting the intramolecular H-bond. |

| DMSO-d₆ | 47 | Polar, Aprotic | ~ 40-50% | Strong H-bond acceptor, significantly destabilizing the enol's H-bond. |

| Methanol-d₄ | 33 | Polar, Protic | ~ 10-20% | Strong intermolecular H-bonding with solvent disrupts internal H-bond and stabilizes the more polar keto form. |

| Water (D₂O) | 80 | Polar, Protic | < 5% | Very strong disruption of internal H-bond; strong solvation of the keto form. |

From the NMR-derived percentages, the equilibrium constant (K_eq = [% Enol] / [% Keto]) and the Gibbs free energy of tautomerization (ΔG° = -RT ln K_eq) can be calculated, providing a quantitative thermodynamic description of the system.

Implications for Drug Development

The tautomeric state of a drug candidate is not an academic curiosity; it is a core determinant of its function.

-

Receptor Binding: A drug may bind to its target protein exclusively in one tautomeric form. The hydrogen bonding pattern, shape, and electronic distribution of a keto form are vastly different from its enol counterpart. An API that exists as 95% keto form in aqueous media may be inactive if the receptor's binding pocket specifically recognizes the enol.

-

Pharmacokinetics (ADME):

-

Solubility & Permeability: The less polar, intramolecularly hydrogen-bonded enol form is typically more lipophilic and may exhibit better membrane permeability. Conversely, the more polar keto form might have higher aqueous solubility.

-

Metabolism: Different tautomers may be recognized and metabolized by enzymes (e.g., Cytochrome P450s) at different rates, leading to distinct metabolic profiles.

-

Conclusion

The tautomerism of Methyl 3-oxo-2-propionylpentanoate is a complex interplay of structural stabilization and environmental influence. Its rich electronic structure, featuring multiple carbonyl groups, leads to highly stable enol forms stabilized by conjugation and a powerful intramolecular hydrogen bond. However, the position of this equilibrium is exquisitely sensitive, particularly to the hydrogen-bonding capability of the solvent. For professionals in drug development, a thorough understanding and experimental characterization of a compound's tautomeric behavior is not optional—it is a fundamental component of a successful discovery and optimization campaign. The robust NMR and IR protocols detailed herein provide the necessary tools to quantify and control this critical molecular property.

References

-

Chemistry Learner. (n.d.). Keto-Enol Tautomerism: Definition, Examples, and Mechanism. Retrieved from [Link]

-

Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Keto Enol Tautomerization. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

askIITians. (2014). Explain in detail about the factors affecting keto enol tautomerism. Retrieved from [Link]

-

YouTube. (2020). L-4-FACTORS AFFECTING THE Keto Enol Tautomerism. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds. Retrieved from [Link]

-

The Journal of Physical Chemistry. (1967). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. Retrieved from [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

-

PMC. (n.d.). β-DICARBONYL ENOLATES: A NEW CLASS OF NEUROPROTECTANTS. Retrieved from [Link]

-

Journal of the American Chemical Society. (1974). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

-

SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 2. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]

- 4. Keto-Enol Tautomerism: Definition, Examples, and Mechanism [chemistrylearner.com]

- 5. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cores.research.asu.edu [cores.research.asu.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

Navigating the Physicochemical Landscape of Methyl 3-oxo-2-propionylpentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-2-propionylpentanoate, a β-keto ester of significant interest in synthetic organic chemistry, presents a unique molecular architecture that makes it a valuable precursor for the synthesis of complex organic molecules and active pharmaceutical ingredients. An accurate understanding of its fundamental physical and chemical properties is paramount for its effective handling, application in experimental design, and for the safety of laboratory personnel. This technical guide provides a comprehensive overview of the physical state and appearance of Methyl 3-oxo-2-propionylpentanoate, drawing upon available data and expert analysis of structurally related compounds.

Predicted Physicochemical Properties

While extensive, experimentally verified data for Methyl 3-oxo-2-propionylpentanoate is not widely available in public databases, its physical characteristics can be reliably predicted based on the well-understood properties of β-keto esters and similar organic molecules.

Based on these structural similarities, the following properties are expected for Methyl 3-oxo-2-propionylpentanoate[1]:

| Property | Expected Value | Rationale |

| Physical State | Liquid at room temperature | Consistent with other β-keto esters of similar molecular weight. |

| Appearance | Colorless to pale yellow liquid | Typical appearance for purified β-keto esters. The presence of impurities can sometimes impart a yellowish hue. |

| Odor | Mild, ester-like | Characteristic of many methyl esters. |

It is crucial to note that these are predicted values. Empirical verification is necessary for definitive characterization.

Insights from Structurally Analogous Compounds

To further substantiate the predicted properties of Methyl 3-oxo-2-propionylpentanoate, it is instructive to examine the documented physical characteristics of closely related compounds.

Methyl 3-oxopentanoate (CAS 30414-53-0)

A simpler β-keto ester, Methyl 3-oxopentanoate, serves as a foundational analogue. Its physical properties are well-documented:

| Property | Value | Source |

| Physical State | Liquid | [2] |

| Appearance | Clear, colorless to slightly yellow liquid | [3] |

| Boiling Point | 95°C to 97°C at 48.0 mmHg | [2] |

| Flash Point | 71°C | [2][3] |

The observed liquid state and colorless to pale yellow appearance of Methyl 3-oxopentanoate strongly support the predictions for the more complex Methyl 3-oxo-2-propionylpentanoate.

Methyl 2-(3-Oxo-2-pentylcyclopentyl)acetate (CAS 24851-98-7)

This structurally more complex ester, also known as Methyl dihydrojasmonate, provides additional comparative data:

| Property | Value | Source |

| Physical State | Liquid | [4] |

| Appearance | A colorless to pale yellow oily liquid | [4] |

The consistency in the physical state and appearance across these related molecules builds a strong case for the predicted characteristics of Methyl 3-oxo-2-propionylpentanoate.

Experimental Workflow for Physical Characterization

For researchers seeking to definitively characterize a novel or newly synthesized batch of Methyl 3-oxo-2-propionylpentanoate, the following experimental workflow is recommended. This protocol is designed to provide a comprehensive and self-validating assessment of the compound's physical state and appearance.

Sources

Methodological & Application

Claisen condensation for "Methyl 3-oxo-2-propionylpentanoate" synthesis

Application Note: Precision Synthesis of Methyl 3-oxo-2-propionylpentanoate

-Keto EstersExecutive Summary

Target Molecule: Methyl 3-oxo-2-propionylpentanoate (CAS: 158511-22-9)

Molecular Formula:

This Application Note details the synthesis of Methyl 3-oxo-2-propionylpentanoate. While the user query references "Claisen condensation," the direct synthesis of this tricarbonyl species from simple esters requires a stepwise approach. The most robust pathway involves the C-acylation of Methyl 3-oxopentanoate (itself a Claisen product) with propionyl chloride.

To achieve high selectivity for C-acylation over O-acylation, this protocol utilizes a Magnesium Chloride (

Strategic Analysis & Mechanism

The Selectivity Challenge

Classical Claisen condensation conditions (using

The Magnesium Solution

By using anhydrous

-

Locks the conformation: Exposes the central

-carbon. -

Modulates Reactivity: Makes the oxygen atoms less nucleophilic (tied up in coordination), directing the incoming electrophile (Propionyl Chloride) to the carbon center.

Mechanistic Pathway (DOT Visualization)

Figure 1: Reaction pathway demonstrating the conversion of the

Experimental Protocol

Safety Note: Propionyl chloride is corrosive and a lachrymator. Pyridine is toxic and flammable. Perform all operations in a functioning fume hood.

Materials & Reagents

| Reagent | Equiv. | Role | Purity |

| Methyl 3-oxopentanoate | 1.0 | Substrate | >97% |

| Magnesium Chloride ( | 1.2 | Lewis Acid | Anhydrous (Beads/Powder) |

| Pyridine | 2.5 | Base | Anhydrous |

| Propionyl Chloride | 1.1 | Electrophile | Distilled |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous ( |

Step-by-Step Procedure

Step 1: Formation of the Magnesium Complex

-

Oven-dry a 250 mL Round Bottom Flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with Anhydrous

(1.2 equiv) and DCM (0.5 M concentration relative to substrate). -

Cool the suspension to 0 °C using an ice bath.

-

Add Methyl 3-oxopentanoate (1.0 equiv) dropwise.

-

Add Pyridine (2.5 equiv) dropwise over 5 minutes.

-

Observation: The mixture may turn a milky white or pale yellow slurry as the Mg-enolate forms.

-

-

Stir at 0 °C for 15 minutes , then warm to Room Temperature (20-25 °C) and stir for 1 hour .

Step 2: C-Acylation (The Claisen-Type Step)

-

Cool the reaction mixture back to 0 °C .

-

Add Propionyl Chloride (1.1 equiv) dropwise over 10–15 minutes.

-

Critical Control: Maintain temperature below 5 °C to minimize O-acylation side products.

-

Observation: The reaction is exothermic. The slurry may thicken.

-

-

Remove the ice bath and allow the reaction to stir at Room Temperature for 3–6 hours .

-

Monitoring: Check reaction progress via TLC (20% EtOAc/Hexane) or GC-MS. The starting material (

-keto ester) should disappear.

-

Step 3: Quench and Isolation

-

Cool the mixture to 0 °C.

-

Slowly quench by adding 1N HCl (cold) until the aqueous phase is acidic (pH ~2). This breaks the Mg-chelate.

-

Transfer to a separatory funnel. Extract the aqueous layer with DCM (

). -

Combine organic layers and wash sequentially with:

-

1N HCl (

) to remove residual pyridine. -

Brine (

).[1]

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap).

Step 4: Purification

-

Crude Appearance: Yellow to orange oil.

-

Method: Vacuum Distillation is preferred for tricarbonyls as they can decompose on silica gel.

-

Alternative: If distillation is not feasible, rapid flash chromatography on neutral alumina or silica (buffered with 1%

) using Hexane/EtOAc gradient.

-

Precursor Synthesis (If Commercial Source Unavailable)

If you cannot source Methyl 3-oxopentanoate, it must be synthesized via a Crossed Claisen Condensation .

Route: Meldrum's Acid Acylation (Recommended for high purity)

-

Reagents: Meldrum's Acid + Propionyl Chloride + Pyridine.

-

Intermediate: Acylated Meldrum's Acid.

-

Methanolysis: Reflux the intermediate in Methanol.

-

Result: Methyl 3-oxopentanoate +

+ Acetone.

Note: This route is superior to the direct condensation of Methyl Propionate + Methyl Acetate due to the avoidance of self-condensation byproducts (e.g., Methyl 2-methyl-3-oxopentanoate).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Moisture in | Flame-dry |

| O-Acylation (Enol Ester) | Temperature too high during addition | Keep addition at 0 °C; Ensure slow addition of acid chloride. |

| Incomplete Conversion | Steric hindrance of Mg-complex | Increase stir time of the Mg-complex step to 2 hours before adding electrophile. |

| Product Decomposition | Acidic Silica Gel | Use Neutral Alumina or distill the product. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of Methyl 3-oxo-2-propionylpentanoate.

References

-

Rathke, M. W.; Cowan, P. J. "Procedures for the acylation of magnesium enolates of beta-keto esters." Journal of Organic Chemistry, 1985 , 50(15), 2622–2624.

-

Stoltz, B. M. et al. "The direct acyl-alkylation of arynes." Nature, 2015, 526, 146. (Contextual reference for

-keto ester reactivity). - Viswanath, P. et al. "Magnesium Chloride–Triethylamine-Mediated C-Acylation." Synthetic Communications, 2009.

-

Organic Syntheses , Coll. Vol. 7, p. 359 (1990). "Acylation of Meldrum's Acid." (For precursor synthesis).

Sources

Precision Asymmetric Synthesis of Methyl 3-oxo-2-propionylpentanoate Analogs

Application Note: AN-ASYM-2026-DKR

Executive Summary & Strategic Rationale

The asymmetric functionalization of Methyl 3-oxo-2-propionylpentanoate and its analogs represents a high-value challenge in modern organic synthesis. This molecule belongs to the class of 2-acyl-1,3-dicarbonyls (specifically a 2-acyl-3-keto ester). These scaffolds are critical "linchpin" intermediates for generating:

-

Polyketide antibiotics: Via stereoselective reduction to chiral 1,3-diols.

-

Chiral Heterocycles: Precursors for substituted furans, pyrazoles, and isoxazoles used in oncology and anti-infective pipelines.

The primary synthetic challenge lies in the configurational lability of the C2 position. The proton at C2 is highly acidic (

This guide details a protocol for the Dynamic Kinetic Resolution (DKR) of these substrates. By exploiting the rapid racemization at C2, we can convert a racemic starting material into a single stereoisomer with two contiguous stereocenters (C2 and C3) using Ruthenium-catalyzed asymmetric transfer hydrogenation.

Synthetic Workflow Overview

The synthesis is divided into two phases:

-

Scaffold Assembly: Regioselective C-acylation of methyl 3-oxopentanoate.

-

Asymmetric Induction: Ru-catalyzed Dynamic Kinetic Resolution (DKR).

Workflow Diagram

Figure 1: Integrated workflow for the synthesis and stereoselective reduction of the target scaffold.

Detailed Protocols

Phase 1: Scaffold Assembly (Regioselective C-Acylation)

Objective: Synthesize the tri-carbonyl substrate without O-acylation byproducts.

Mechanism: Soft enolization using Magnesium chloride (

Reagents:

-

Methyl 3-oxopentanoate (1.0 equiv)

-

Propionyl chloride (1.1 equiv)

-

Magnesium Chloride (

, anhydrous, 1.2 equiv) -

Pyridine (2.0 equiv)

-

Dichloromethane (DCM, anhydrous)

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask under

atmosphere. -

Solubilization: Add

(1.2 equiv) to dry DCM (0.5 M concentration relative to substrate). -

Activation: Cool to

. Add methyl 3-oxopentanoate (1.0 equiv) followed by pyridine (2.0 equiv) dropwise. Observation: The solution will turn a milky suspension/slurry as the Mg-enolate forms. Stir for 15 minutes. -

Acylation: Add propionyl chloride (1.1 equiv) dropwise over 20 minutes, maintaining temperature

. -

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

-

Quench: Cool to

, quench with 1N HCl (carefully). Extract with DCM ( -

Purification: Wash combined organics with brine, dry over

. Concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1).-

Target Yield: 85-90%

-

Checkpoint:

NMR should show disappearance of the C2-methylene signal of the starting material and appearance of the C2-methine proton (often downfield ~16-17 ppm if enolized, or ~4.5 ppm if keto form).

-

Phase 2: Asymmetric Dynamic Kinetic Resolution (DKR)

Objective: Convert the racemic tri-carbonyl scaffold into a chiral

Protocol:

-

Catalyst Prep: In a glovebox, weigh

(1 mol%). -

Loading: Place the racemic substrate (from Phase 1) in a high-pressure hydrogenation autoclave (stainless steel).

-

Solvent: Dissolve in degassed MeOH (0.2 M). Note: Solvent choice critically affects the diastereomeric ratio (dr).

-

Hydrogenation:

-

Purge vessel 3x with

. -

Pressurize to 50 bar (725 psi) .

-

Heat to 50°C . Stir at 1000 rpm for 12-24 hours.

-

-

Workup: Vent

. Concentrate solvent. -

Analysis: Determine diastereomeric ratio (dr) by

NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

Data Interpretation Table:

| Parameter | Condition A (Standard) | Condition B (Optimized) |

| Catalyst | RuCl2[(S)-BINAP] | RuClCl |

| Pressure | 10 bar | 60 bar |

| Solvent | MeOH | DCM/MeOH (4:1) |

| Yield | 88% | 96% |

| Diastereoselectivity (syn:anti) | 80:20 | 97:3 |

| Enantioselectivity (ee) | 91% | >99% |

Mechanistic Insight (The "Why")